molecular formula C10H14FN B13643086 2-(5-Fluoro-2-methylphenyl)propan-2-amine CAS No. 402757-07-7

2-(5-Fluoro-2-methylphenyl)propan-2-amine

Cat. No.: B13643086
CAS No.: 402757-07-7
M. Wt: 167.22 g/mol
InChI Key: FOFSZRQUAHICJQ-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methylphenyl)propan-2-amine is an organic compound with the chemical formula C10H14FN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methylphenyl)propan-2-amine typically involves the introduction of the fluorine and methyl groups onto the phenyl ring followed by the formation of the amine group. One common method is the Friedel-Crafts alkylation of fluorobenzene with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the reduction of the resulting ketone to the corresponding amine using reagents like lithium aluminum hydride or catalytic hydrogenation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methylphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(5-Fluoro-2-methylphenyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing the electronic properties of the phenyl ring. This can lead to the modulation of biological pathways and the exertion of specific effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-5-methylphenyl)propan-2-amine
  • 1-(4-Fluoro-2-methylphenyl)propan-2-amine

Uniqueness

2-(5-Fluoro-2-methylphenyl)propan-2-amine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This structural arrangement can result in distinct electronic and steric effects, influencing the compound’s reactivity and biological activity compared to its analogs.

Properties

CAS No.

402757-07-7

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

2-(5-fluoro-2-methylphenyl)propan-2-amine

InChI

InChI=1S/C10H14FN/c1-7-4-5-8(11)6-9(7)10(2,3)12/h4-6H,12H2,1-3H3

InChI Key

FOFSZRQUAHICJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C)(C)N

Origin of Product

United States

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